3-bromo-4-methoxy-N-methylbenzamide

Catalog No.
S690500
CAS No.
337536-21-7
M.F
C9H10BrNO2
M. Wt
244.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-methoxy-N-methylbenzamide

CAS Number

337536-21-7

Product Name

3-bromo-4-methoxy-N-methylbenzamide

IUPAC Name

3-bromo-4-methoxy-N-methylbenzamide

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12)

InChI Key

JBCQEPXWGQKBBD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)Br

3-Bromo-4-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and an N-methyl group attached to the nitrogen atom of the amide group. Its molecular formula is C9H10BrNO2C_9H_{10}BrNO_2, and it has a molecular weight of approximately 244.09 g/mol. This compound belongs to the class of benzamides, which are known for their diverse biological activities and chemical reactivity.

  • Potential for mild skin and eye irritation.
  • May be slightly toxic if ingested.
  • Standard laboratory safety practices should be followed when handling unknown compounds.

Future Research Directions

  • Synthesis and characterization of 3-bromo-4-methoxy-N-methylbenzamide to establish its physical and chemical properties.
  • Investigation of its potential biological activity or other functionalities.
  • Computational modeling to predict its reactivity and potential applications.
Typical of benzamide derivatives:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to different derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, yielding various products.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

These reactions are essential for modifying the compound to enhance its biological properties or for synthesizing related compounds .

The biological activity of 3-Bromo-4-methoxy-N-methylbenzamide is linked to its structural features, which suggest potential interactions with various biological targets. The compound may exhibit enzyme inhibition or receptor binding capabilities due to its similarity to biologically active molecules. The presence of both bromine and methoxy groups can influence its binding affinity and specificity, potentially allowing it to modulate biological processes effectively .

The synthesis of 3-Bromo-4-methoxy-N-methylbenzamide typically involves several steps:

  • Preparation of 3-Methoxy-N-methylbenzamide: This can be achieved by reacting 3-methoxybenzoic acid with methylamine under controlled conditions.
  • Bromination: The bromination of 3-methoxy-N-methylbenzamide is performed using a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. This reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

In industrial applications, these methods may be scaled up for efficiency and cost-effectiveness, often utilizing continuous flow reactors .

3-Bromo-4-methoxy-N-methylbenzamide has several applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules that may have therapeutic potential.
  • Biological Research: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
  • Chemical Industry: It is utilized in the production of specialty chemicals and materials .

Interaction studies for 3-Bromo-4-methoxy-N-methylbenzamide typically focus on its binding affinity to various biological targets. These studies may include:

  • Enzyme Inhibition Assays: To determine how effectively the compound inhibits specific enzymes.
  • Receptor Binding Studies: To assess how well the compound interacts with various receptors, which can provide insights into its potential pharmacological effects.

Such investigations are crucial for understanding the mechanism of action and potential therapeutic uses of this compound .

Several compounds share structural similarities with 3-Bromo-4-methoxy-N-methylbenzamide. Here are some notable examples:

Compound NameUnique Features
4-Bromo-3-methoxybenzamideLacks the N-methyl group; affects reactivity and binding properties.
3-Methoxy-N-methylbenzamideLacks the bromine atom; influences chemical reactivity and biological activity.
4-Bromo-N-methylbenzamideLacks the methoxy group; affects solubility and binding interactions.
3-Bromo-N,N-dimethylbenzamideDifferent substituents on nitrogen; alters chemical behavior.

Uniqueness

3-Bromo-4-methoxy-N-methylbenzamide is unique due to its combination of both halogen and methoxy groups on the aromatic ring along with an N-methyl group. This specific arrangement may confer distinct biological activities compared to simpler analogs, making it a compound of interest in medicinal chemistry .

Conventional Synthetic Routes

Halogenation Strategies

The introduction of bromine at the 3-position of 4-methoxy-N-methylbenzamide can be achieved through several well-established halogenation strategies. Electrophilic aromatic substitution represents the most straightforward approach, utilizing N-bromosuccinimide as the brominating agent under mild acidic conditions [2] [3]. This method typically employs dichloromethane as solvent at temperatures ranging from 0 to 25°C over 2-6 hours, achieving yields of 65-75% [2].

The regioselectivity of bromination is influenced by the electronic effects of the methoxy and amide substituents [3]. The methoxy group, being strongly electron-donating, activates the aromatic ring toward electrophilic substitution and directs bromination to the ortho and para positions relative to itself [6]. However, the presence of the amide group introduces additional complexity to the substitution pattern.

Advanced bromination techniques have demonstrated superior regioselectivity and yields. Peptide-catalyzed bromination using dibromodimethylhydantoin as the brominating agent has shown remarkable success in achieving enantioselective synthesis of atropisomeric benzamides [6] [7]. This method employs chloroform as solvent at -40°C for 20 hours, delivering yields of 80-90% with high regioselectivity [6] [7].

Transition metal-catalyzed bromination represents another sophisticated approach. CpIr(III) complexes have proven effective for the halogenation of N,N-diisopropylbenzamides with N-halosuccinimide as the halogen source [3]. The optimized conditions consist of 0.5 mol% [CpIrCl₂]₂ in 1,2-dichloroethane at 60°C for 1 hour, forming iodinated benzamides in high yields [3]. For bromination, increasing the catalyst loading to 6 mol% and extending the reaction time to 4 hours enables effective transformation [3].

Table 1: Halogenation Strategies for Benzamide Derivatives

StrategyReagentsRegioselectivityAdvantagesLimitations
Electrophilic Aromatic SubstitutionNBS, Br₂, DBDMHControlled by electronic effects of substituentsSimple procedure, inexpensive reagentsLimited to activated positions, side reactions
Directed ortho-MetalationLDA/sec-BuLi followed by Br₂ or CBr₄Directed by coordinating functional groupsHigh regioselectivity, mild conditionsSensitive to moisture, requires cryogenic conditions
Transition Metal-Catalyzed C-H ActivationPd(II), Ir(III), or Ru(II) catalysts with NBSDirected by coordinating groups or steric factorsFunctionalization of unactivated C-H bondsExpensive catalysts, often requires specific directing groups
Radical BrominationNBS with radical initiatorsLess selective, often requires protectionUseful for non-activated positionsPoor regioselectivity, side reactions
Sandmeyer ReactionDiazotization followed by CuBrRequires amino group at desired positionHigh regioselectivity, predictable outcomeMulti-step process, limited substrate scope

Methoxylation Approaches

The installation of the methoxy group at the 4-position can be accomplished through various methoxylation strategies. Nucleophilic aromatic substitution remains the most direct approach when starting from appropriately substituted aryl halides [24]. This method requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack, typically employing sodium or potassium methoxide in methanol under elevated temperatures [24].

Copper-catalyzed O-arylation has emerged as a versatile method for introducing methoxy groups into aromatic systems [24]. This approach utilizes copper iodide or copper oxide as catalyst in combination with potassium carbonate and methanol, typically conducted in dimethylformamide or dimethyl sulfoxide at temperatures of 80-120°C for 12-24 hours [24]. The method demonstrates broad substrate scope and functional group tolerance, achieving yields of 60-90% [24].

Palladium-catalyzed C-O coupling represents a more recent development in methoxylation chemistry [24]. This methodology employs palladium acetate or bis(dibenzylideneacetone)palladium complexes with appropriate phosphine ligands, conducting reactions in toluene or dioxane at 80-110°C for 12-24 hours [24]. The method is particularly effective for aryl halides, triflates, and nonaflates, delivering yields of 70-95% [24].

Oxidative methoxylation using hypervalent iodine reagents provides an alternative approach for direct C-H methoxylation [24]. Phenyliodonium diacetate in methanol can effect methoxylation of electron-rich aromatic compounds under mild conditions at 0-25°C over 2-6 hours, though yields are typically more modest at 50-80% [24].

Table 2: Methoxylation Approaches for Aromatic Compounds

ApproachReagentsConditionsSubstrate RequirementsYield Range (%)
Nucleophilic Aromatic SubstitutionNaOMe/KOMe in MeOHRequires electron-withdrawing groups, high temperatureAryl halides with electron-withdrawing groups40-85
Copper-Catalyzed O-ArylationCuI/CuO, K₂CO₃, MeOHDMF/DMSO, 80-120°C, 12-24hAryl halides or pseudohalides60-90
Palladium-Catalyzed C-O CouplingPd(OAc)₂/Pd₂(dba)₃, ligand, MeOHToluene/Dioxane, 80-110°C, 12-24hAryl halides, triflates, or nonaflates70-95
Oxidative MethoxylationPhI(OAc)₂, MeOHDCM/MeOH, 0-25°C, 2-6hElectron-rich aromatic compounds50-80
Diazotization-MethoxylationNaNO₂, H₂SO₄, then MeOHAcidic conditions, 0-5°C, then warmingAromatic amines60-85

Amidation Protocols

The formation of the N-methylbenzamide unit can be achieved through several established amidation protocols. The acyl chloride method remains one of the most widely used approaches, involving the initial conversion of the corresponding carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride, followed by treatment with methylamine [2] [5]. This method typically employs dichloromethane as solvent at 0°C to room temperature over 2-6 hours, providing high reactivity and good yields [2].

Carbodiimide-mediated coupling represents a milder alternative for amide bond formation [5]. This approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide in combination with 1-hydroxybenzotriazole and the desired amine [5]. The reaction is typically conducted in dichloromethane or dimethylformamide at 0°C to room temperature over 12-24 hours, offering good functional group tolerance [5].

HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) coupling reagents provide highly efficient amidation protocols [5]. These methods employ the coupling reagent with N,N-diisopropylethylamine and the amine in dimethylformamide at 0°C to room temperature over 6-12 hours, achieving high coupling efficiency with minimal racemization [5].

Table 3: Amidation Protocols for Benzamide Synthesis

ProtocolReagentsConditionsAdvantagesLimitations
Acyl Chloride MethodSOCl₂/COCl₂, then amineDCM, 0°C to rt, 2-6hHigh reactivity, good yieldsMoisture sensitive, generates HCl
Carbodiimide CouplingEDC/DCC, HOBt, amineDCM/DMF, 0°C to rt, 12-24hMild conditions, good functional group toleranceSide reactions, urea byproduct removal
HATU/HBTU CouplingHATU/HBTU, DIPEA, amineDMF, 0°C to rt, 6-12hHigh coupling efficiency, minimal racemizationExpensive reagents, DMF often required
Mixed Anhydride MethodIsobutyl chloroformate, NMM, then amineTHF, -15°C to rt, 4-8hGood for hindered substrates, mild conditionsTemperature control critical, side reactions
Enzymatic AmidationLipases, proteasesAqueous buffer, 25-37°C, 24-48hEnvironmentally friendly, high selectivityLimited substrate scope, slow reaction

Advanced Synthesis Techniques

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions provide powerful tools for the strategic assembly of 3-bromo-4-methoxy-N-methylbenzamide and its derivatives [12] [13] [15]. The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for introducing aryl groups at brominated positions [15]. This methodology employs palladium catalysts with phosphine ligands, coupling aryl halides with boronic acids or esters in the presence of base at temperatures of 60-100°C over 6-24 hours [15].

The Buchwald-Hartwig amination reaction enables the direct N-arylation of benzamides [12] [17]. This transformation utilizes palladium catalysts with bidentate phosphine ligands to couple aryl halides with amines or amides under basic conditions at 80-120°C over 12-48 hours [12] [17]. Recent developments have expanded the scope to include challenging substrates and complex coupling partners [17].

Sonogashira coupling provides access to alkynyl-substituted benzamides through the cross-coupling of aryl halides with terminal alkynes [18]. This reaction typically employs palladium catalysts in combination with copper co-catalysts, conducting reactions in the presence of base at 50-80°C over 6-24 hours [18]. The method has found extensive application in pharmaceutical synthesis and materials chemistry [18].

The Heck reaction enables the introduction of alkenyl groups at brominated positions through the coupling of aryl halides with alkenes [13]. This transformation utilizes palladium catalysts with phosphine ligands under basic conditions at 80-120°C over 12-48 hours [13]. Recent mechanistic studies have provided insights into the complex reaction pathways and factors governing selectivity [19].

Stille coupling offers an alternative approach for introducing various functional groups at brominated positions through the coupling of aryl halides with organostannanes [16]. This methodology has been extended to include C-N bond cleavage reactions, providing access to multi-aromatic compounds from quaternary ammonium salts [16].

Table 4: Transition Metal-Catalyzed Coupling Reactions

ReactionCatalyst SystemCoupling PartnersApplication to BenzamidesConditions
Suzuki-Miyaura CouplingPd(0)/Pd(II), phosphine ligandsAryl halides + boronic acids/estersIntroduction of aryl groups at brominated positionsBase, solvent, 60-100°C, 6-24h
Buchwald-Hartwig AminationPd(0)/Pd(II), bidentate phosphine ligandsAryl halides + amines/amidesN-arylation of benzamidesBase, solvent, 80-120°C, 12-48h
Sonogashira CouplingPd(0)/Pd(II), Cu(I) co-catalystAryl halides + terminal alkynesIntroduction of alkynyl groups at brominated positionsBase, solvent, 50-80°C, 6-24h
Heck ReactionPd(0)/Pd(II), phosphine ligandsAryl halides + alkenesIntroduction of alkenyl groups at brominated positionsBase, solvent, 80-120°C, 12-48h
Stille CouplingPd(0)/Pd(II), phosphine ligandsAryl halides + organostannanesIntroduction of various groups at brominated positionsSolvent, 60-100°C, 12-24h

Regioselective Functionalization Methods

Regioselective functionalization methods are crucial for achieving precise control over the substitution patterns in benzamide synthesis [7] [8]. Directed ortho-metalation represents a powerful strategy that exploits the coordinating ability of amide, methoxy, and carbamate groups to direct lithiation to specific positions [7] [8]. This method involves coordination-deprotonation-functionalization sequences that provide high regioselectivity based on electronic and steric effects of the directing group [7] [8].

Peptide-catalyzed bromination has emerged as a sophisticated method for achieving enantioselective synthesis of atropisomeric benzamides [6] [7]. This approach utilizes designed peptide catalysts that form specific complexes with substrates, directing bromination to achieve both regioselectivity and stereoselectivity [6] [7]. The catalyst structure and substrate binding interactions are critical factors governing selectivity [6] [7].

C-H activation with directing groups provides access to functionalized benzamides through cyclometalation pathways [3]. This methodology utilizes the coordinating strength of directing groups such as amides, pyridines, and oxazolines to achieve regioselective functionalization [3]. Iridium and palladium catalysts have proven particularly effective for ortho-functionalization reactions [3].

Halogen-metal exchange reactions enable selective functionalization of brominated benzamides through the formation of organometallic intermediates [8]. This approach utilizes alkyllithium or Grignard reagents to effect metal-halogen exchange, followed by reaction with various electrophiles [8]. The success of this method depends on steric accessibility and electronic activation of the halogenated position [8].

Site-selective catalysis employs sterically hindered or electronically tuned catalysts to differentiate between similar reactive sites [8]. This approach has found application in site-selective hydroxylation and amination reactions, where catalyst design and substrate interactions determine the outcome [8].

Table 5: Regioselective Functionalization Methods

MethodDirecting Group/CatalystMechanismSelectivity FactorsExamples
Directed ortho-MetalationAmide, methoxy, carbamate groupsCoordination-deprotonation-functionalizationElectronic and steric effects of directing grouportho-Lithiation of benzamides
Peptide-Catalyzed BrominationPeptide catalystsCatalyst-substrate complex formation directing brominationCatalyst structure and substrate bindingEnantioselective bromination of benzamides
C-H Activation with Directing GroupsAmide, pyridine, oxazoline groupsCyclometalation followed by functionalizationDirecting group coordination strengthIr/Pd-catalyzed ortho-functionalization
Halogen-Metal Exchangen-BuLi, t-BuLi, or Grignard reagentsFormation of organometallic intermediateSteric accessibility and electronic activationSelective functionalization of brominated benzamides
Site-Selective CatalysisSterically hindered catalystsCatalyst differentiation of similar sitesCatalyst design and substrate interactionsSite-selective hydroxylation or amination

Industrial-Scale Production Considerations

Industrial-scale production of 3-bromo-4-methoxy-N-methylbenzamide requires careful consideration of multiple factors including reactor design, heat management, safety protocols, and waste treatment [22]. The selection of appropriate reactor systems depends on the specific synthetic route chosen, with batch reactors often preferred for multi-step syntheses and continuous flow reactors advantageous for single-step transformations [22].

Heat management represents a critical aspect of industrial benzamide production due to the exothermic nature of many bromination and amidation reactions [22]. Efficient heating and cooling systems must be implemented to maintain precise temperature control and prevent thermal runaway reactions [22]. This is particularly important when handling brominating agents, which can decompose violently under inappropriate conditions [22].

Safety protocols for bromine-containing reagents require specialized containment strategies and worker protection measures [22]. Industrial facilities must implement comprehensive hazard assessment procedures and maintain appropriate emergency response capabilities [22]. The corrosive nature of many brominating agents necessitates the use of specialized materials of construction for process equipment [22].

Process monitoring through in-process analytical techniques ensures consistent product quality and enables real-time optimization of reaction parameters [22]. High-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are commonly employed for monitoring reaction progress and product purity [22].

Waste management considerations include the treatment and disposal of brominated waste streams in compliance with environmental regulations [22]. The development of efficient recycling processes for brominating agents and solvents contributes to overall process sustainability [22].

Table 6: Industrial-Scale Production Considerations

ConsiderationDescriptionImportance
Reactor designSelection of appropriate reactor type (batch vs. continuous)Affects yield, quality, and process efficiency
Heat managementEfficient heating/cooling systems to control exothermic reactionsCritical for safety and reaction control
Safety protocolsHazard assessment, containment strategies for bromine handlingPrevents accidents, ensures worker safety
Process monitoringIn-process analytical techniques for reaction monitoringEnsures consistent quality, process optimization
Waste managementTreatment and disposal of brominated waste streamsEnvironmental compliance, sustainability
Quality controlSampling protocols, analytical methods for product qualityProduct consistency, regulatory compliance

Green Chemistry Approaches for Synthesis

Green chemistry principles have increasingly influenced the development of sustainable synthetic routes to benzamide derivatives [10] [22]. Solvent-free conditions represent one approach to reducing environmental impact through the elimination of organic solvents and implementation of solid-state reactions [10]. While this approach offers reduced waste generation and improved safety profiles, it may be limited by mixing difficulties and heat transfer challenges [10].

Aqueous-medium reactions provide an environmentally benign alternative by utilizing water as the primary reaction medium [10]. This approach significantly reduces the use of organic solvents and often provides safer reaction conditions [10]. However, the limited solubility of organic compounds in water and potentially slower reaction rates must be considered when implementing aqueous synthesis protocols [10].

Microwave-assisted synthesis has emerged as an energy-efficient method for accelerating benzamide synthesis reactions [10]. This technology enables rapid heating and reduced reaction times while often improving yields [10]. The implementation of microwave heating requires specialized equipment and presents challenges for large-scale applications [10].

Biocatalysis offers highly selective and environmentally friendly approaches to benzamide synthesis through enzyme-catalyzed transformations [10]. Lipases and proteases have demonstrated effectiveness in amidation reactions under mild conditions with high selectivity [10]. The limited substrate scope and enzyme stability considerations represent current challenges for broader implementation [10].

Flow chemistry provides improved heat transfer, reduced reaction times, and enhanced scalability compared to traditional batch processes [10]. Continuous processing enables better control of reaction parameters and often improves safety profiles [10]. The initial equipment costs and process development complexity represent barriers to widespread adoption [10].

Table 7: Green Chemistry Approaches for Benzamide Synthesis

ApproachDescriptionBenefitsChallenges
Solvent-free conditionsElimination of organic solvents, solid-state reactionsReduced waste, safer conditions, cost reductionLimited scope, mixing issues, heat transfer problems
Aqueous-medium reactionsWater as reaction medium, reduced organic solvent useReduced environmental impact, safer conditionsLimited solubility of organic compounds, slower reactions
Microwave-assisted synthesisRapid heating, reduced reaction times, energy efficiencyEnergy efficiency, reduced reaction time, improved yieldsEquipment cost, scale-up challenges
BiocatalysisEnzyme-catalyzed transformations, mild conditionsMild conditions, high selectivity, reduced wasteLimited substrate scope, enzyme stability
Flow chemistryContinuous processing, improved efficiency and safetyImproved heat transfer, reduced reaction time, scalabilityEquipment cost, process development complexity

Purification and Characterization Methodologies

The purification of 3-bromo-4-methoxy-N-methylbenzamide requires careful selection of appropriate techniques based on the specific impurities present and the desired purity level [11]. Column chromatography using silica gel represents the most versatile purification method, typically employing ethyl acetate/hexane gradients ranging from 1:3 to 1:1 [11]. This technique effectively handles complex mixtures and provides high resolution separation, though it requires significant solvent consumption and can be time-intensive [11].

Recrystallization offers a cost-effective approach for achieving high purity when the compound exhibits favorable crystallization properties [11]. Common solvent systems include ethanol/water mixtures or ethyl acetate/hexane combinations [11]. This method provides excellent purity levels of 98-99% but is limited to compounds that form well-defined crystals [11].

Preparative high-performance liquid chromatography represents the method of choice when highest purity levels are required [11]. C18 columns with acetonitrile/water gradients provide excellent resolution and can achieve purities exceeding 99% [11]. The high equipment costs and limited throughput restrict this method to specialized applications [11].

Extraction and precipitation methods offer scalable alternatives with minimal solvent requirements [11]. Acid-base extractions followed by controlled precipitation can achieve purities of 90-95% while being readily adaptable to larger scales [11]. The lower purity levels and limited applicability to certain compound types represent constraints of this approach [11].

Characterization of 3-bromo-4-methoxy-N-methylbenzamide employs multiple analytical techniques to confirm structure and assess purity [1] [11]. Proton nuclear magnetic resonance spectroscopy provides critical structural information, with characteristic signals appearing for aromatic protons (6.8-7.8 ppm), methoxy protons (3.8-4.0 ppm), and N-methyl protons (2.8-3.0 ppm) [26]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework, showing signals for the carbonyl carbon (165-170 ppm), aromatic carbons (110-160 ppm), methoxy carbon (55-60 ppm), and N-methyl carbon (25-30 ppm) [26].

Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak appearing at m/z 244 along with characteristic fragmentation patterns [1]. Infrared spectroscopy identifies key functional groups through carbonyl stretching (1630-1650 cm⁻¹), C-O stretching (1250-1270 cm⁻¹), and C-Br stretching (550-650 cm⁻¹) vibrations [11].

X-ray crystallography offers the most definitive structural characterization when suitable crystals can be obtained [11]. This technique provides absolute configuration determination along with precise bond lengths, angles, and crystal packing information [11].

High-performance liquid chromatography serves as the primary method for purity assessment and quality control [11]. Retention time data and peak integration provide quantitative purity determination essential for pharmaceutical and research applications [11].

Table 8: Purification and Characterization Methods

MethodKey Information/ConditionsImportance
¹H NMRProton signals: aromatic (6.8-7.8 ppm), methoxy (3.8-4.0 ppm), N-methyl (2.8-3.0 ppm)Structure confirmation, purity assessment
¹³C NMRCarbon signals: carbonyl (165-170 ppm), aromatic (110-160 ppm), methoxy (55-60 ppm), N-methyl (25-30 ppm)Carbon framework confirmation
Mass SpectrometryMolecular ion peak at m/z 244, characteristic fragmentation patternMolecular weight confirmation, structural information
IR SpectroscopyCarbonyl stretch (1630-1650 cm⁻¹), C-O stretch (1250-1270 cm⁻¹), C-Br stretch (550-650 cm⁻¹)Functional group identification
X-ray CrystallographyDefinitive 3D structure, bond lengths, angles, and crystal packingAbsolute configuration determination
HPLCRetention time, purity assessmentPurity determination, quality control

XLogP3

1.9

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3-Bromo-4-methoxy-N-methylbenzamide

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Last modified: 08-15-2023

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